molecular formula C16H15N3O4 B2720918 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide CAS No. 1904305-42-5

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide

Cat. No.: B2720918
CAS No.: 1904305-42-5
M. Wt: 313.313
InChI Key: NZDCAAOTMUZZFE-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is a synthetic organic compound that features a complex molecular structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both a benzo[d][1,3]dioxole moiety and a pyridin-3-yloxy group suggests that it may exhibit unique biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzo[d][1,3]dioxole moiety: This step may involve coupling reactions using reagents such as benzo[d][1,3]dioxole derivatives.

    Attachment of the pyridin-3-yloxy group: This can be done through etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography.
  • Scale-up processes to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)azetidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-sulfonamide

Uniqueness

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-3-yloxy)azetidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-pyridin-3-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c20-16(18-11-3-4-14-15(6-11)22-10-21-14)19-8-13(9-19)23-12-2-1-5-17-7-12/h1-7,13H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDCAAOTMUZZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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